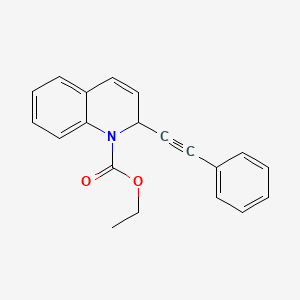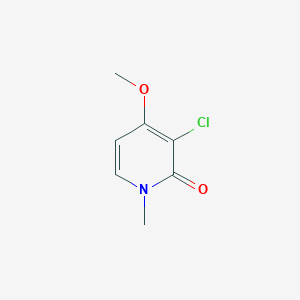
3-Chloro-4-methoxy-1-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-methoxy-1-methylpyridin-2(1H)-one is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a chlorine atom at the third position, a methoxy group at the fourth position, and a methyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methoxy-1-methylpyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloropyridine, methanol, and methyl iodide.
Methoxylation: The first step involves the methoxylation of 3-chloropyridine using methanol in the presence of a base such as sodium hydroxide. This reaction introduces the methoxy group at the fourth position of the pyridine ring.
Methylation: The next step is the methylation of the nitrogen atom in the pyridine ring using methyl iodide. This reaction is typically carried out in the presence of a base such as potassium carbonate.
Oxidation: The final step involves the oxidation of the resulting intermediate to form this compound. This can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methoxy-1-methylpyridin-2(1H)-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the third position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridine derivative, while oxidation can introduce additional oxygen-containing functional groups.
Scientific Research Applications
3-Chloro-4-methoxy-1-methylpyridin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound can serve as a building block for the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activity and can be investigated for potential therapeutic uses.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: Researchers can use the compound to study biological processes and interactions at the molecular level.
Industrial Chemistry: The compound can be employed in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Chloro-4-methoxy-1-methylpyridin-2(1H)-one depends on its specific application and target. In medicinal chemistry, the compound or its derivatives may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and processes, leading to therapeutic effects. The exact mechanism of action would require detailed studies, including molecular docking, biochemical assays, and in vivo experiments.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methoxypyridine: Lacks the methyl group at the first position.
4-Methoxy-1-methylpyridin-2(1H)-one: Lacks the chlorine atom at the third position.
3-Chloro-1-methylpyridin-2(1H)-one: Lacks the methoxy group at the fourth position.
Uniqueness
3-Chloro-4-methoxy-1-methylpyridin-2(1H)-one is unique due to the specific combination of substituents on the pyridine ring. This unique structure can confer distinct chemical and biological properties, making it valuable for various applications. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups can influence the compound’s reactivity and interactions with other molecules.
Properties
CAS No. |
920490-74-0 |
|---|---|
Molecular Formula |
C7H8ClNO2 |
Molecular Weight |
173.60 g/mol |
IUPAC Name |
3-chloro-4-methoxy-1-methylpyridin-2-one |
InChI |
InChI=1S/C7H8ClNO2/c1-9-4-3-5(11-2)6(8)7(9)10/h3-4H,1-2H3 |
InChI Key |
QYLCTMSOYURFHD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C(C1=O)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


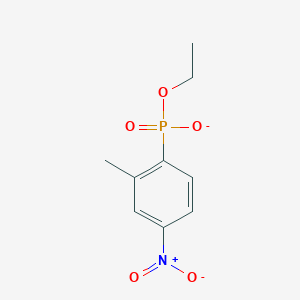
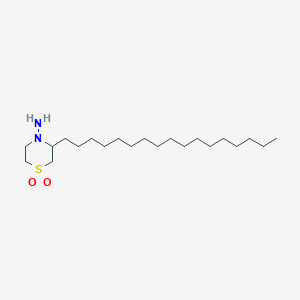
![3-[12-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)dodecyl]-2H-1,2,4-oxadiazole-5-thione](/img/structure/B12613951.png)
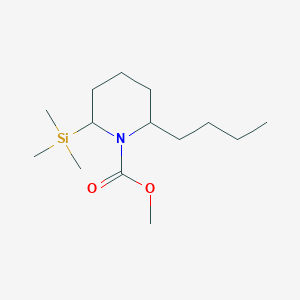
![4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]-2,6-dimethoxybenzonitrile](/img/structure/B12613961.png)
![5,5'-Bis{2-[4-iodo-2,5-bis(octyloxy)phenyl]ethenyl}-2,2'-bipyridine](/img/structure/B12613965.png)
![6-(4-{(E)-[(4-Methoxyphenyl)imino]methyl}phenoxy)hexan-1-ol](/img/structure/B12613969.png)

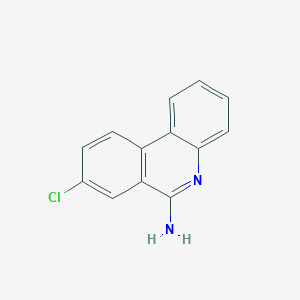
![Ethyl 2-[3-(hydroxymethyl)phenoxy]propanoate](/img/structure/B12614001.png)

![2-(3,4-Dimethoxyphenyl)-1-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12614012.png)
![N-[4-(Methanesulfonyl)phenyl]-2-oxo-1,3-oxazolidine-3-sulfonamide](/img/structure/B12614013.png)
